5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside

Beschreibung

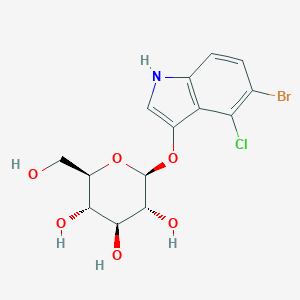

5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside (CAS 15548-60-4) is a synthetic glycoside derivative widely utilized in biochemical research. It consists of a halogenated indole moiety (5-bromo-4-chloroindol-3-yl) linked to a β-D-glucopyranose sugar via an ether bond. With a molecular formula of C₁₄H₁₅BrClNO₆ and molecular weight of 408.63 g/mol, it is a crystalline solid with a melting point of 243°C and is typically stored at -20°C to maintain stability .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-LNNRFACYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245955 | |

| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-60-4 | |

| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indoxylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of X-Glc is the enzyme β-glucuronidase (GUS) . This enzyme, encoded by the gusA gene, is a hydrolase that catalyzes the hydrolysis of many β-D-glucuronides. It is widely used as a reporter gene in genetically modified plants, especially for studying the transient expression of exogenous genes.

Mode of Action

X-Glc serves as a chromogenic substrate for GUS. The interaction between X-Glc and GUS involves a two-step reaction. First, GUS cleaves the glucuronic acid part of X-Glc to produce a colorless indoxyl intermediate. Subsequently, this intermediate is oxidized to form an insoluble blue compound, 5,5’-dibromo-4,4’-dichloro-indigo.

Biochemical Pathways

The action of X-Glc is closely related to the hexosamine biosynthesis pathway (HBP). This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). The HBP is highly conserved across organisms, and a complete block of HBP normally causes lethality, reflecting the pivotal role of HBP in the normal growth and development of organisms.

Pharmacokinetics

Result of Action

The action of X-Glc results in the formation of a blue precipitate, which is visible to the naked eye. This color change is used to observe the expression of exogenous genes in transgenic plants and to identify transgenic plants.

Action Environment

The action of X-Glc can be influenced by environmental factors. For example, the staining process for detecting GUS activity requires specific conditions, such as a temperature of 25-37°C. Moreover, the preparation method for plant materials used for staining can vary depending on the specific tissues and organs involved. For instance, the roots, flowers, and leaves of Arabidopsis thaliana and the roots of tobacco seedlings can be stained directly without any pretreatment.

Biochemische Analyse

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-glucosidase. When β-glucosidase cleaves 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, it produces a blue precipitate, which can be visually detected.

Cellular Effects

The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside on cells and cellular processes are primarily related to its role as a substrate for β-glucosidase. The cleavage of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside by β-glucosidase can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside involves its interaction with the enzyme β-glucosidase. The enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, leading to the production of a blue precipitate.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard conditions.

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside is involved in the metabolic pathway of β-glucosidase. The enzyme β-glucosidase cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, which can affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside is not well defined. Given its role as a substrate for β-glucosidase, it is likely to be found in locations where this enzyme is present.

Biologische Aktivität

5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside, commonly referred to as X-Glucoside, is a chromogenic substrate primarily used for detecting β-glucosidase activity in various biological and microbiological applications. This compound has garnered attention for its role in enzymatic assays and its potential biological activities. Below is a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₄H₁₅BrClNO₆

- Molecular Weight : 365.64 g/mol

- Solubility : Soluble in DMF at concentrations up to 50 mg/mL.

- Storage Conditions : Recommended to be stored at -20°C.

This compound acts as a substrate for β-glucosidases. Upon enzymatic hydrolysis, it yields an insoluble indigo-blue chromophore detectable at 615 nm, which is utilized in histochemical staining and microbiological assays to identify β-glucosidase-positive organisms .

Biological Applications

- Microbial Detection :

- Histochemistry :

- Enzyme Activity Studies :

Data Table: Comparative Analysis of Substrates

| Substrate Name | Type | Detection Method | Advantages |

|---|---|---|---|

| This compound | Chromogenic | Colorimetric | No UV light required; clear results |

| 4-Methylumbelliferyl-beta-D-glucuronide (MUG) | Fluorogenic | Fluorometric | High sensitivity; requires UV light |

| X-Gal (5-Bromo-4-chloroindol-3-yl-beta-D-galactopyranoside) | Chromogenic | Colorimetric | Commonly used for lacZ gene detection |

Case Studies and Research Findings

-

Detection of E. coli :

A study demonstrated that using a 24-hour direct plating method with X-Glucoside on Peptone-Tergitol agar effectively identified E. coli strains from contaminated food samples. The results showed high recovery rates comparable to conventional plating methods . -

Histochemical Applications :

In histochemistry, X-Glucoside was shown to be an effective substrate for localizing α-D-glucosidases within tissue samples, providing valuable information regarding enzyme distribution and activity in various biological contexts . -

Enzymatic Activity Screening :

A directed evolution study assessed the activity of feruloyl esterases towards substrates including X-Glucoside. The findings indicated that modifications to the enzyme enhanced its ability to process this substrate, suggesting potential applications in biocatalysis and industrial processes .

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate Applications

Beta-Glucosidase Assays

One of the primary applications of X-Glc is as a substrate for beta-glucosidase, an enzyme that hydrolyzes glycosidic bonds. When beta-glucosidase acts on X-Glc, it cleaves the glycosidic bond, resulting in the release of 5-bromo-4-chloro-3-hydroxy-1H-indole, which can then be detected through colorimetric or fluorometric methods. This reaction is particularly useful in assessing enzyme activity in various biological samples, including plant tissues and microbial cultures .

Chromogenic Substrate for Histochemical Detection

X-Glc is also employed as a chromogenic substrate in histochemistry. It enables the visualization of beta-glucosidase activity in tissue sections, allowing researchers to study enzyme localization and distribution within cells and tissues. This application has been instrumental in understanding metabolic processes and enzyme functions in different organisms .

Applications in Molecular Biology

Enzyme Immunoassays

X-Glc is utilized in chemiluminescent assays for various enzymes, including those involved in immunoassays. The enzymatic hydrolysis of X-Glc produces an indoxyl compound that can be oxidized to form a stable dye, facilitating sensitive detection methods in clinical diagnostics and research .

DNA Probe Assays

The compound has also found applications in DNA probe assays where it serves as a substrate for enzymes that label nucleic acids. This property enhances the sensitivity and specificity of hybridization techniques used in genetic studies and diagnostics .

Case Studies and Research Findings

Several studies have documented the applications of X-Glc across various fields:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Enzymatic Specificity and Mechanisms

- β-D-glucosidase vs. β-D-glucuronidase: The glucopyranoside derivative is hydrolyzed by β-D-glucosidase, releasing the indoxyl group, which oxidizes to form a blue precipitate . The glucuronide variant targets β-D-glucuronidase, commonly used in bacterial assays (e.g., E. coli detection) .

- Stereochemical Impact: The α-anomer (α-D-glucopyranoside) is specific to α-glucosidase, highlighting the importance of sugar configuration .

Physical and Handling Properties

Commercial Availability and Purity

Histochemical Studies

Vorbereitungsmethoden

Chlorination and Bromination of Anthranilic Acid Derivatives

A precursor, 4-chloroanthranilic acid, is synthesized by chlorination of anthranilic acid using chlorine gas or sulfuryl chloride under controlled conditions. Subsequent bromination at the 5-position is achieved with bromine in acetic acid, yielding 5-bromo-4-chloroanthranilic acid.

Cyclization to Form the Indoxyl Skeleton

The brominated anthranilic acid undergoes cyclization via the Sandmeyer reaction. Treatment with sodium nitrite and hydrochloric acid generates a diazonium salt, which is then reduced with stannous chloride to form the indoxyl intermediate. Protecting groups, such as acetyl or trimethylsilyl, are introduced at the hydroxyl group to prevent oxidation during subsequent steps.

Table 1: Key Reaction Conditions for Indoxyl Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Cl₂, AcOH, 40°C, 2h | 78 | |

| Bromination | Br₂, AcOH, 60°C, 4h | 65 | |

| Cyclization | NaNO₂, HCl, SnCl₂, 0–5°C, 1h | 52 |

Glycosylation Strategies for β-D-Glucopyranoside Formation

Coupling the indoxyl moiety to D-glucopyranose requires precise control to ensure β-configuration. Two primary methods dominate the literature.

Koenigs-Knorr Glycosylation

This classical approach uses a peracetylated glucopyranosyl bromide donor. The indoxyl sodium salt reacts with acetobromoglucose in anhydrous acetone under basic conditions (NaOH/KOH). Silver oxide or silver triflate catalyzes the formation of the β-glycosidic bond. Post-reaction, acetyl groups are removed via methanolic sodium methoxide.

-

Reactants: 1-Acetyl-5-bromo-4-chloroindoxyl (2.0 mmol), acetobromoglucose (2.2 mmol).

-

Conditions: Anhydrous acetone, Ag₂O (0.5 eq), 25°C, 12h.

-

Deprotection: 0.1M NaOMe/MeOH, 2h, 25°C.

-

Yield: 58% after column chromatography (silica gel, CHCl₃:MeOH 9:1).

Trichloroacetimidate Method

To address low yields in the Koenigs-Knorr method, modern protocols employ glucopyranosyl trichloroacetimidate donors. Activated by BF₃·Et₂O, this method enhances β-selectivity and reduces side reactions.

-

Donor Synthesis: β-D-Glucopyranose tetraacetate → peracetylated trichloroacetimidate via Cl₃CCN/DBU.

-

Coupling: Indoxyl derivative (1.0 eq), trichloroacetimidate (1.2 eq), BF₃·Et₂O (0.1 eq), CH₂Cl₂, −15°C, 3h.

-

Deprotection: NH₃/MeOH, 6h, 25°C.

-

Yield: 72% after HPLC purification.

Critical Challenges and Optimization

Protecting Group Management

Early methods using 3-acetylindoxyls faced instability issues, leading to decomposition during glycosylation. Switching to 1-acetyl protection improved stability but required selective deprotection. Trimethylsilyl groups offered an alternative, enabling milder deprotection with fluoride ions.

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF) increased reaction rates but promoted α-glycoside formation. Dichloromethane with silver triflate emerged as optimal for β-selectivity. Catalytic amounts of molecular sieves (4Å) mitigated water interference.

Analytical Characterization and Quality Control

Post-synthesis, X-Glucoside is characterized via:

Table 2: Comparative Yields Across Methods

| Method | Catalyst | Solvent | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| Koenigs-Knorr | Ag₂O | Acetone | 9:1 | 58 |

| Trichloroacetimidate | BF₃·Et₂O | CH₂Cl₂ | 20:1 | 72 |

Industrial-Scale Production and Applications

Commercial production (e.g., Inalco Pharm) utilizes the trichloroacetimidate method due to scalability and reproducibility. The compound is formulated as a lyophilized powder (≥95% purity) for use in microbial culture media and histochemical staining .

Q & A

Q. What is the primary biochemical application of 5-Bromo-4-chloroindol-3-yl-β-D-glucopyranoside in enzymatic assays?

This compound is widely used as a chromogenic or fluorogenic substrate for detecting β-D-glucosidase activity. Upon enzymatic cleavage, the indoxyl moiety is released and oxidized to form an insoluble blue-green precipitate (dichloro-dibromoindigo), enabling visual or spectrophotometric quantification of enzyme activity. It is particularly useful in histochemistry and microbial identification .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at -20°C in a desiccated environment to prevent hydrolysis of the glycosidic bond. Analytical data (e.g., HPLC purity >98%) indicate sensitivity to moisture and light. For working solutions, dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to avoid premature degradation .

Q. What analytical methods are recommended to verify the purity of 5-Bromo-4-chloroindol-3-yl-β-D-glucopyranoside?

High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is standard. Additional validation includes:

- Specific rotation : +123° to +129° (c=1 in DMF, 20°C) .

- Water content : ≤1.0% via Karl Fischer titration .

Advanced Research Questions

Q. How can cross-reactivity with related glycosidases (e.g., β-galactosidase) be minimized in assays using this substrate?

Optimize assay conditions by:

- pH adjustment : β-D-glucosidase activity peaks at pH 4.5–5.5, while β-galactosidase prefers pH 6–7 .

- Inhibitor inclusion : Add 1-deoxynojirimycin (β-glucosidase inhibitor) or galactose (competitive inhibitor for β-galactosidase) .

- Structural analogs : Use 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) for specificity control .

Q. What synthetic strategies are employed to modify the indolyl or glycosidic moieties for enhanced substrate specificity?

Derivatization methods include:

- Acetylation : Protect hydroxyl groups during synthesis (e.g., 2-acetamido-4,6-di-O-acetyl derivatives) to improve solubility in organic solvents .

- Allyl ester intermediates : Facilitate selective deprotection under mild conditions (e.g., aqueous K₂CO₃ with tetrabutylammonium hydrogen sulfate) .

- Stereochemical tuning : Modify the glucopyranosyl configuration (α vs. β) to target specific enzyme isoforms .

Q. How can kinetic parameters (e.g., Km and Vmax) be accurately determined for β-glucosidase using this substrate?

Q. What troubleshooting steps are recommended if unexpected precipitation or low signal occurs during assays?

- Solubility check : Ensure substrate is fully dissolved in DMF/DMSO before adding aqueous buffers.

- Inhibitor screening : Test for heavy metals (e.g., Hg²⁺) or detergents that may inhibit β-glucosidase.

- Oxidation control : Include antioxidants (e.g., ascorbic acid) to prevent non-enzymatic indoxyl oxidation .

Comparative and Structural Analysis

Q. How does this substrate compare to 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) in enzyme specificity studies?

- Structural difference : The galactopyranoside analog has a C4 hydroxyl group in the axial position, favoring β-galactosidase.

- Kinetic divergence : X-Gal exhibits ~10-fold lower Km for β-galactosidase compared to β-glucosidase. Cross-reactivity is negligible under optimized pH conditions .

Q. What NMR spectral features confirm the integrity of the glucopyranosyl-indolyl linkage?

Key signals in ¹H-NMR (CDCl₃):

- Anomeric proton : δ 4.70 ppm (d, J=7.9 Hz, H-1 of glucose) .

- Indolyl protons : δ 7.49 ppm (d, J=8.9 Hz, H-aromatic) and δ 7.10 ppm (d, J=8.9 Hz, H-aromatic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.